3,4-Dichloro-1,2,5-thiadiazole
Overview
Description
3,4-Dichloro-1,2,5-thiadiazole is a chlorinated thiadiazole that is a potent inhibitor of nitrification in soil . It is used as a building block in the preparation of the β-adrenergic blocking agent, Timolol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds of 2,6-dimethyl-bicyclo .
Molecular Structure Analysis
The molecular formula of this compound is C2Cl2N2S . The InChI Key is YNZQOVYRCBAMEU-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound has been used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .
Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a refractive index of 1.561 , a boiling point of 158 °C , and a density of 1.648 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Disubstituted Thiadiazoles
A significant application of 3,4-Dichloro-1,2,5-thiadiazole is in the synthesis of disubstituted thiadiazoles. Merschaert et al. (2006) developed a methodology using this compound with metal amides to create stable synthons, which are then transformed into 3,4-disubstituted-1,2,5-thiadiazole derivatives (Merschaert et al., 2006).
Study of Molecular Cation Dissociation
The compound's molecular cation has been studied for its dissociation pathways using time-of-flight mass spectrometry and computational methods. Srinivas and Upadhyaya (2017) explored the fragmentation patterns of ionic halogenated thiadiazoles, including this compound, identifying various dissociation channels (Srinivas & Upadhyaya, 2017).
As an Electrophilic Sulfur Transfer Agent
Gorjian and Khaligh (2021) introduced this compound as a non-toxic, efficient sulfur transfer reagent. It's used for preparing symmetrical trisulfides and ethanedinitrile, offering benefits like short reaction times, excellent selectivity, and high yield (Gorjian & Khaligh, 2021).
Tandem Synthesis of Thiadiazoles
Zhang et al. (2022) disclosed a tandem reaction for synthesizing diverse 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines, a method characterized by mild conditions and broad substrate scope (Zhang et al., 2022).
Ground State Dissociation Pathways
Another study by Srinivas and Upadhyaya (2016) investigated the photodissociation pathways for this compound, identifying various photolysis products and confirming the migration of chlorine atom and subsequent ring opening (Srinivas & Upadhyaya, 2016).
Palladium-Catalyzed Cross-Coupling Reactions
Merschaert and Gorissen (2003) explored the involvement of this compound in palladium-catalyzed cross-coupling reactions, achieving various substituted thiadiazoles (Merschaert & Gorissen, 2003).
Corrosion Inhibition Studies
Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, showing good inhibition properties and correlating these with quantum chemical parameters (Bentiss et al., 2007).
Biological and Pharmacological Activities
Matysiak (2015) reviewed the biological and pharmacological activities of 1,3,4-thiadiazole based compounds, including their anticancer, diuretic, antibacterial, and other medicinal properties, though these are not directly associated with this compound (Matysiak, 2015).
Kinetic Studies of Gas Phase Reactions
Upadhyaya (2021) conducted kinetic studies on the gas phase reaction of OH radical with this compound, showing weak inverse temperature dependence and providing insights into atmospheric chemistry (Upadhyaya, 2021).
Mechanism of Action
Target of Action
3,4-Dichloro-1,2,5-thiadiazole is primarily used as a sulfur transfer reagent . It interacts with various thiols, which are organic compounds containing a sulfhydryl (-SH) group . These thiols serve as the primary targets of the compound.
Mode of Action
The compound acts as an electrophilic sulfur transfer agent . It reacts with various thiols at room temperature, leading to the simultaneous formation of symmetrical trisulfides and ethanedinitrile . This reaction is highly selective and efficient, with short reaction times ranging from 20 to 50 minutes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transformation of thiols into symmetrical trisulfides . This process is significant in various biological and chemical contexts, including the synthesis of certain pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of symmetrical trisulfides and ethanedinitrile . These products have various applications, including the synthesis of pharmaceuticals . For instance, this compound is used as a building block in the preparation of the β-adrenergic blocking agent, Timolol .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of moisture . The compound is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored under dry inert gas and is incompatible with moisture, as well as with oxidizing agents, acids, and bases .
Safety and Hazards
3,4-Dichloro-1,2,5-thiadiazole is harmful if inhaled and causes respiratory tract irritation . It also causes skin irritation and is harmful if absorbed through the skin . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing their function
Cellular Effects
It is known to inhibit nitrification in soil, suggesting it may have an impact on cellular processes related to nitrogen metabolism
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloro-1,2,5-thiadiazole is not well-established. It is known to generate nitrile sulfides, which could potentially interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
It is known to inhibit nitrification, suggesting it may interact with enzymes or cofactors involved in nitrogen metabolism
Properties
IUPAC Name |
3,4-dichloro-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZQOVYRCBAMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205896 | |
Record name | 3,4-Dichloro-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-20-1 | |
Record name | 3,4-Dichloro-1,2,5-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-1,2,5-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-1,2,5-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Dichloro-1,2,5-thiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE8RVW5SWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4-Dichloro-1,2,5-thiadiazole?
A1: this compound is a heterocyclic compound.
Q2: Can you describe the dissociation pathways of this compound?
A2: Research using time-of-flight mass spectrometry and computational studies has revealed two primary dissociation pathways for the molecular cation of this compound: [1]
Q3: How is computational chemistry used in understanding this compound?
A3: Computational methods play a crucial role in studying this compound. Theoretical calculations, such as density functional theory (DFT), help determine the compound's geometry and vibrational frequencies, aiding in interpreting experimental spectroscopic data. [2] Furthermore, ab initio calculations are used to estimate enthalpy changes (ΔH) for various reactions, providing insights into the energetics of dissociation pathways and supporting experimental findings. [1]
Q4: What are the applications of this compound in organic synthesis?
A4: this compound is a versatile building block in organic synthesis. [4, 5, 6] Key applications include:
Q5: How does the structure of this compound relate to its reactivity?
A5: The presence of two chlorine atoms at the 3- and 4-positions of the 1,2,5-thiadiazole ring significantly influences its reactivity. [5, 10, 11]
Q6: Are there alternative compounds to this compound for specific applications?
A6: While this compound is a valuable compound, exploring alternatives is crucial for optimizing cost, performance, and environmental impact.
Q7: What are the environmental concerns associated with this compound?
A7: As with any chemical compound, understanding the environmental impact of this compound is essential for responsible use. While specific data might be limited:
Q8: What are the future directions for research on this compound?
A8: Research on this compound continues to expand, with several promising directions:
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